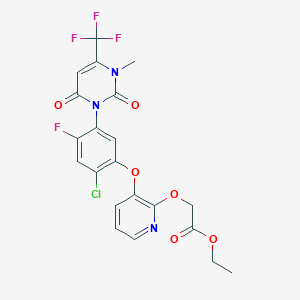

Epyrifenacil

CAS No.: 353292-31-6

Cat. No.: VC13898403

Molecular Formula: C21H16ClF4N3O6

Molecular Weight: 517.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 353292-31-6 |

|---|---|

| Molecular Formula | C21H16ClF4N3O6 |

| Molecular Weight | 517.8 g/mol |

| IUPAC Name | ethyl 2-[3-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenoxy]pyridin-2-yl]oxyacetate |

| Standard InChI | InChI=1S/C21H16ClF4N3O6/c1-3-33-18(31)10-34-19-14(5-4-6-27-19)35-15-8-13(12(23)7-11(15)22)29-17(30)9-16(21(24,25)26)28(2)20(29)32/h4-9H,3,10H2,1-2H3 |

| Standard InChI Key | XPEVJXBWHXAUDR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)COC1=C(C=CC=N1)OC2=C(C=C(C(=C2)N3C(=O)C=C(N(C3=O)C)C(F)(F)F)F)Cl |

| Canonical SMILES | CCOC(=O)COC1=C(C=CC=N1)OC2=C(C=C(C(=C2)N3C(=O)C=C(N(C3=O)C)C(F)(F)F)F)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Epyrifenacil (C₂₁H₁₆ClF₄N₃O₆) features a complex tripartite structure comprising:

-

Pyrimidinedione core: A 3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidine moiety responsible for PPO inhibition

-

Chloro-fluorophenoxy bridge: A 2-chloro-4-fluoro-5-phenoxy group enhancing lipid solubility and membrane permeability

-

Ethyl oxyacetate side chain: An ester-linked pyridinyloxyacetate contributing to systemic mobility

The compound's structural configuration, verified through nuclear magnetic resonance (NMR) and mass spectrometry (MS), yields a molecular weight of 517.82 g/mol . Table 1 details key physicochemical parameters derived from collision cross-section analysis:

Table 1. Predicted Collision Cross-Section Values for Epyrifenacil Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 518.07363 | 213.3 |

| [M+Na]+ | 540.05557 | 223.3 |

| [M-H]- | 516.05907 | 209.3 |

| [M+NH4]+ | 535.10017 | 213.2 |

Stereochemical Considerations

X-ray crystallography confirms the absence of chiral centers, eliminating stereoisomerism concerns in manufacturing . The planar pyrimidinedione system enables π-stacking interactions with PPO's active site, while trifluoromethyl groups enhance electronegativity for improved target binding .

Mechanism of Herbicidal Action

Protoporphyrinogen Oxidase Inhibition

Epyrifenacil disrupts chlorophyll biosynthesis through competitive inhibition of PPO (EC 1.3.3.4), an enzyme catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX . This inhibition causes:

-

Accumulation of lipid-soluble protoporphyrinogen IX in chloroplast membranes

-

Generation of singlet oxygen (¹O₂) and superoxide radicals (O₂⁻)

-

Peroxidation of unsaturated fatty acids in cellular membranes

The systemic activity arises from phloem mobility of the intact molecule, enabling translocation from treated leaves to root meristems .

Resistance Management Profile

Unlike earlier PPO inhibitors (e.g., acifluorfen, fomesafen), epyrifenacil maintains efficacy against weeds with the ΔG210 deletion mutation in PPX2 genes . Molecular docking simulations suggest the trifluoromethyl group forms additional van der Waals contacts with PPO's FAD cofactor, compensating for mutation-induced binding changes .

Pharmacokinetic Profile in Mammalian Systems

Absorption and Distribution

Rat studies using ¹⁴C-labeled epyrifenacil demonstrate:

-

Dose-linear kinetics: AUC₀–∞ of 15.6 μg·h/g (1 mg/kg) vs. 782 μg·h/g (50 mg/kg)

-

Limited tissue retention: <0.5% residual radioactivity at 72 hours

Plasma protein binding remains below 85% across species, suggesting minimal drug-drug interaction potential .

Metabolic Pathways

Hepatic metabolism proceeds through four primary routes (Figure 1):

-

Ester hydrolysis: Cleavage of ethyl oxyacetate to S-3100-CA (M1)

-

Pyrimidine ring reduction: Hydrogenation of 5,6 double bond forming M3

-

N-demethylation: Oxidative removal of 3-methyl group yielding M7

-

Uracil ring cleavage: Degradation to trifluoropropanol conjugates (M10)

Table 2. Major Epyrifenacil Metabolites Identified in Rat Plasma

| Metabolite | Structure Modification | Relative Abundance (%) |

|---|---|---|

| M1 | Carboxylic acid (ester hydrolysis) | 58.2 |

| M3 | Dihydropyrimidine | 22.7 |

| M7 | N-demethylated pyrimidinedione | 12.1 |

| M10 | Trifluoropropanol glucuronide | 7.0 |

Excretion Patterns

Biliary-fecal excretion predominates (89-93% dose), with urinary elimination accounting for 5-8% . Enterohepatic recirculation of glucuronidated metabolites prolongs systemic exposure, evidenced by secondary plasma concentration peaks at 8-12 hours .

Agricultural Performance Characteristics

Weed Control Spectrum

Field trials demonstrate effective control (ED₉₀ ≤50 g ai/ha) against:

Rainfastness develops within 1 hour post-application, outperforming diphenylether herbicides requiring 4-6 hours .

Crop Selectivity

Tolerance mechanisms in crops involve:

-

Rapid metabolic inactivation: Soybean CYP81E8-mediated hydroxylation

-

Compartmentalization: Vacuolar sequestration of protoporphyrin IX in corn

-

Enhanced antioxidant capacity: Elevated superoxide dismutase activity in cotton

Selectivity ratios (crop ED₁₀/weed ED₉₀) exceed 50× for major row crops at labeled rates .

Environmental and Toxicological Profile

Ecotoxicological Parameters

The low vapor pressure (2.3×10⁻⁷ Pa at 25°C) minimizes volatility-driven offtarget movement .

Mammalian Toxicity

Repeat-dose studies (28-day rat) established:

-

Neurotoxicity: Negative up to 100 mg/kg (functional observational battery)

-

Carcinogenicity: No tumorigenic potential in SENCAR mouse model

Developmental toxicity studies showed teratogenicity only at maternally toxic doses (≥75 mg/kg/day) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume